3-Bromonaphthalene-1-sulfonylchloride
Description
Significance of Arylsulfonyl Chlorides in Chemical Synthesis
Arylsulfonyl chlorides are a critically important class of organic reagents that serve as key intermediates in a vast number of chemical transformations. magtech.com.cn Their significance stems primarily from their ability to introduce the sulfonyl group into organic molecules, a moiety present in numerous compounds with important applications, particularly in medicinal chemistry. magtech.com.cnfiveable.me
The reaction of arylsulfonyl chlorides with primary or secondary amines is a fundamental method for the synthesis of sulfonamides. wikipedia.orgekb.eg This class of compounds is renowned for its diverse pharmacological activities, including antibacterial (sulfa drugs), anticancer, antiviral, and anti-inflammatory properties. fiveable.meekb.egnih.govsigmaaldrich.cn Similarly, their reaction with alcohols yields sulfonic esters, which are also valuable intermediates in organic synthesis. fiveable.mewikipedia.org
Beyond their role as precursors to sulfonamides and sulfonic esters, arylsulfonyl chlorides are utilized in the synthesis of sulfones and can participate in Friedel-Crafts reactions with arenes. wikipedia.org The versatility and reactivity of the sulfonyl chloride group make it an indispensable tool for chemists in the construction of complex molecular architectures. magtech.com.cnfiveable.me Modern synthetic methods continue to be developed for the preparation of arylsulfonyl chlorides from various precursors, such as anilines, arylboronic acids, and thiols, highlighting their unabated importance in the field. nih.govresearchgate.netresearchgate.net
Unique Structural Features and Electrophilic Nature of the Sulfonyl Chloride Moiety in 3-Bromonaphthalene-1-sulfonylchloride
The reactivity of 3-Bromonaphthalene-1-sulfonyl chloride is dominated by the sulfonyl chloride functional group (-SO₂Cl). The sulfur atom in this group is in a high oxidation state and is bonded to two highly electronegative oxygen atoms and a chlorine atom. This arrangement results in a significant electron withdrawal from the sulfur atom, rendering it highly electrophilic. fiveable.me
The key structural features contributing to its reactivity are:
Tetrahedral Geometry: The sulfur center has a tetrahedral geometry. wikipedia.org
Strong Electrophilicity: The electron-withdrawing nature of the oxygen and chlorine atoms makes the sulfur atom susceptible to attack by a wide range of nucleophiles. fiveable.me
Good Leaving Group: The chloride ion is an excellent leaving group, which facilitates nucleophilic substitution reactions at the sulfur center. fiveable.me
When a nucleophile, such as an amine or an alcohol, attacks the electrophilic sulfur atom, the sulfur-chlorine bond is cleaved, resulting in the formation of a new bond between sulfur and the nucleophile, with the release of hydrogen chloride. wikipedia.org This high reactivity is crucial for its primary role as a sulfonylating agent. fiveable.me
Table 1: Physicochemical Properties of 3-Bromonaphthalene-1-sulfonyl chloride
| Property | Value |
|---|---|
| CAS Number | 2639420-33-8 chemicalbook.com |
| Molecular Formula | C₁₀H₆BrClO₂S chemicalbook.com |
| Molecular Weight | 305.58 g/mol chemicalbook.com |
| MDL Number | MFCD33549340 chemicalbook.com |
Role of Bromine Substituent in Naphthalene (B1677914) Sulfonyl Systems for Expanded Synthetic Utility
The presence of a bromine atom at the 3-position of the naphthalene ring significantly expands the synthetic utility of 3-Bromonaphthalene-1-sulfonyl chloride beyond that of a simple sulfonylating agent. The aryl bromide moiety serves as a versatile functional handle for a variety of subsequent chemical modifications, particularly transition metal-catalyzed cross-coupling reactions.
The bromine atom provides a reactive site for:
Palladium-catalyzed Cross-Coupling Reactions: Aryl bromides are standard substrates for reactions like the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the attachment of diverse alkyl, aryl, or nitrogen-containing groups to the naphthalene core.
Formation of Organometallic Reagents: The aryl bromide can be converted into an organolithium or Grignard reagent. wikipedia.org These powerful nucleophiles can then react with a variety of electrophiles to build more complex structures.
Nucleophilic Aromatic Substitution: Although less common than cross-coupling, under specific conditions, the bromide can be displaced by potent nucleophiles.
Overview of Research Trajectories for this compound and Related Derivatives
Current research involving 3-Bromonaphthalene-1-sulfonyl chloride and related compounds is primarily focused on their application as versatile scaffolds in synthetic and medicinal chemistry. The research trajectories leverage the compound's dual reactivity to construct novel and complex molecular entities.
Synthesis of Biologically Active Sulfonamides: A major research direction involves reacting 3-Bromonaphthalene-1-sulfonyl chloride with diverse libraries of primary and secondary amines to generate novel sulfonamides. sigmaaldrich.cnucl.ac.uk The resulting bromo-substituted naphthalenesulfonamides can be screened for various biological activities. The sulfonamide moiety is a well-established pharmacophore, and its combination with the bulky, lipophilic bromonaphthalene group offers a strategy for developing new therapeutic agents. ekb.egsigmaaldrich.cn
Development of Multi-functional Molecular Probes and Materials: The ability to functionalize the molecule at two distinct sites makes it an attractive precursor for materials science and chemical biology. For instance, a sulfonamide could be synthesized to contain a fluorescent reporter or a biocompatible polymer via its amine component. Subsequently, the bromine atom could be used to anchor the entire molecule to a surface or another macromolecule through a cross-coupling reaction.
Combinatorial Chemistry and Drug Discovery: The compound is an ideal starting material for combinatorial chemistry. A single starting material can generate a large library of derivatives by systematically varying the amine used in the sulfonamide formation and the coupling partner used in a subsequent cross-coupling reaction at the bromine site. This approach accelerates the discovery of molecules with desired properties.
The synthetic pathways enabled by this bifunctional reagent allow researchers to explore chemical space efficiently, leading to the development of new drugs, molecular probes, and advanced materials.
Table 2: Synthetic Utility of 3-Bromonaphthalene-1-sulfonyl chloride
| Reactive Site | Reaction Type | Reagent(s) | Product Class |
|---|---|---|---|
| Sulfonyl Chloride | Sulfonamide Formation | Primary/Secondary Amine wikipedia.org | Sulfonamide ekb.eg |
| Sulfonyl Chloride | Sulfonate Ester Formation | Alcohol wikipedia.org | Sulfonate Ester |
| Sulfonyl Chloride | Friedel-Crafts Sulfonylation | Arene wikipedia.org | Diaryl Sulfone |
| Aryl Bromide | Suzuki Coupling | Arylboronic Acid, Pd catalyst | Biaryl Compound |
| Aryl Bromide | Sonogashira Coupling | Terminal Alkyne, Pd/Cu catalyst | Aryl-alkyne |
| Aryl Bromide | Buchwald-Hartwig Amination | Amine, Pd catalyst | N-Aryl Amine |
| Aryl Bromide | Grignard Formation | Magnesium (Mg) wikipedia.org | Aryl Grignard Reagent |
Structure
3D Structure
Properties
Molecular Formula |
C10H6BrClO2S |
|---|---|
Molecular Weight |
305.58 g/mol |
IUPAC Name |
3-bromonaphthalene-1-sulfonyl chloride |
InChI |
InChI=1S/C10H6BrClO2S/c11-8-5-7-3-1-2-4-9(7)10(6-8)15(12,13)14/h1-6H |
InChI Key |
KFPYHRVGUXSDRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2S(=O)(=O)Cl)Br |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromonaphthalene 1 Sulfonylchloride
Classical Synthesis Approaches
Traditional methods for the synthesis of aryl sulfonyl chlorides provide the foundational routes to 3-Bromonaphthalene-1-sulfonyl chloride. These approaches often involve multi-step sequences utilizing fundamental organic reactions.
A primary classical route involves the electrophilic aromatic substitution of a pre-functionalized naphthalene (B1677914) ring. This two-step process begins with the sulfonation of 3-bromonaphthalene, followed by the chlorination of the resulting sulfonic acid.
The initial step is the sulfonation of 3-bromonaphthalene. As an electrophilic aromatic substitution, the position of the incoming sulfo group is directed by the existing bromo substituent. Bromine is a deactivating but ortho-, para-directing group. Therefore, sulfonation of 3-bromonaphthalene is expected to yield a mixture of isomers, with substitution occurring at positions C1, C5, and C7. The reaction is typically carried out using concentrated sulfuric acid or oleum. stackexchange.comshokubai.org Reaction conditions, particularly temperature, play a crucial role in determining the isomeric ratio of the product. stackexchange.com For naphthalene itself, sulfonation at lower temperatures (e.g., 25°C) favors the formation of the 1-sulfonic acid (kinetic control), while higher temperatures (e.g., 160°C) favor the 2-sulfonic acid (thermodynamic control). stackexchange.comwikipedia.org
Once the desired 3-bromonaphthalene-1-sulfonic acid is obtained and isolated, it is converted into the corresponding sulfonyl chloride. This is a standard transformation for which several chlorinating agents can be employed. google.comresearchgate.net The most common reagents for this conversion are thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅). googleapis.com The reaction with thionyl chloride, for instance, proceeds by converting the sulfonic acid into a more reactive intermediate, which is then displaced by a chloride ion.
Table 1: Reagents for Conversion of Sulfonic Acid to Sulfonyl Chloride
| Reagent | Formula | Typical Conditions |
|---|---|---|
| Thionyl Chloride | SOCl₂ | Often used with a catalytic amount of DMF, neat or in a solvent like CH₂Cl₂. researchgate.net |
| Phosphorus Pentachloride | PCl₅ | Typically requires heating in an inert solvent. |
An alternative classical approach utilizes the Sandmeyer reaction, a versatile method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate. organic-chemistry.orgmasterorganicchemistry.comnih.gov This route is particularly useful when direct halogenation or sulfonation is challenging or leads to undesirable isomer distributions.
The synthesis of 3-Bromonaphthalene-1-sulfonyl chloride via this method would logically start from 3-aminonaphthalene-1-sulfonic acid. This precursor already contains the amino and sulfonic acid groups in the desired positions. The synthesis proceeds in two main steps:
Diazotization: The primary aromatic amine, 3-aminonaphthalene-1-sulfonic acid, is treated with nitrous acid (HNO₂) at low temperatures (typically 0–5°C). masterorganicchemistry.com Nitrous acid is usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). masterorganicchemistry.com This reaction converts the amino group into a diazonium salt, a highly versatile intermediate.
Sandmeyer Reaction: The resulting diazonium salt is then treated with a solution of copper(I) bromide (CuBr). masterorganicchemistry.comnih.gov The copper(I) catalyst facilitates the replacement of the diazonium group (-N₂⁺) with a bromine atom, with the evolution of nitrogen gas. organic-chemistry.org This step yields the final product, 3-Bromonaphthalene-1-sulfonyl chloride. The use of a copper catalyst is characteristic of the Sandmeyer reaction and is crucial for achieving high yields. nih.gov
This pathway offers excellent regiochemical control, as the positions of the functional groups are pre-determined by the choice of the starting aminonaphthalenesulfonic acid. wikipedia.org
Advanced and Modern Synthetic Protocols
Recent advancements in synthetic chemistry have led to the development of more sophisticated methods for preparing sulfonyl chlorides. These protocols often offer improvements in terms of reaction conditions, safety, and efficiency.
Oxidative halogenation represents a modern approach to forming carbon-halogen bonds. Instead of using elemental halogens, these methods generate an electrophilic halogen species in situ through the oxidation of a halide source. researchgate.net
For the synthesis of 3-Bromonaphthalene-1-sulfonyl chloride, this technique could theoretically be applied by brominating a pre-existing naphthalene-1-sulfonyl chloride scaffold. The process involves an oxidant and a bromide source (e.g., NaBr or HBr). Various oxidizing agents, such as hydrogen peroxide (H₂O₂), have been employed for this purpose. researchgate.net The oxidant converts the bromide ion into an electrophilic bromine species ("Br⁺"), which then undergoes electrophilic aromatic substitution on the naphthalene-1-sulfonyl chloride ring.
The directing effects of the sulfonyl chloride group (meta-directing and deactivating) would need to be considered. However, this approach is less common for this specific target compared to the classical routes, as controlling regioselectivity can be challenging.
Continuous flow chemistry has emerged as a powerful technology for the safe, scalable, and efficient production of chemical compounds, including aryl sulfonyl chlorides. mdpi.comnih.govresearchgate.netrsc.org This technique involves pumping reagents through a network of tubes or microreactors, where the reaction occurs.
The advantages of continuous flow for synthesizing 3-Bromonaphthalene-1-sulfonyl chloride are significant:
Enhanced Safety: Many reactions for preparing sulfonyl chlorides, such as chlorosulfonation or diazotization, are highly exothermic and can involve hazardous reagents. mdpi.comrsc.org The small reaction volumes and high surface-area-to-volume ratio in flow reactors allow for superior temperature control, minimizing the risk of thermal runaway. rsc.org
Scalability: Production can be easily scaled up by running the system for longer periods or by using multiple reactors in parallel, a process known as "scaling out." nih.gov
Improved Yield and Purity: The precise control over reaction parameters (temperature, pressure, residence time, stoichiometry) often leads to higher yields and purities compared to batch processes. mdpi.com
Both the direct chlorosulfonation and the diazotization-Sandmeyer routes can be adapted to a continuous flow setup. nih.govresearchgate.net For example, a flow process can be designed where an aniline (B41778) derivative is diazotized in one reactor and immediately passed into a second reactor containing the copper bromide catalyst for the Sandmeyer reaction, minimizing the accumulation of unstable diazonium salts. nih.govresearchgate.net
Table 2: Comparison of Batch vs. Continuous Flow Synthesis
| Feature | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Safety | Higher risk of thermal runaway with exothermic reactions. | Excellent heat dissipation, inherently safer. rsc.org |
| Scalability | Challenging, often requires re-optimization of conditions. | Straightforward by extending run time or parallelization. nih.gov |
| Control | Less precise control over mixing and temperature gradients. | Precise control over stoichiometry, residence time, and temperature. mdpi.com |
| Reagent Handling | Large quantities of hazardous materials handled at once. | Small quantities of reagents are reacting at any given time. |
A more recent and specialized method for the synthesis of sulfonyl chlorides involves the conversion of sulfonyl hydrazides. This transformation can be efficiently achieved using N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS). researchgate.net
Oxidative Chlorination of Thiol Derivatives
The synthesis of aryl sulfonyl chlorides, including 3-Bromonaphthalene-1-sulfonylchloride, can be achieved through the oxidative chlorination of the corresponding thiol derivatives. This method provides an alternative to direct sulfonation or chlorosulfonation of the aromatic ring. The precursor for this reaction would be 3-Bromonaphthalene-1-thiol.
The general principle of this reaction involves the oxidation of the thiol group (-SH) in the presence of a chlorinating agent to form the sulfonyl chloride (-SO₂Cl) moiety. Various reagent systems can accomplish this transformation. A common approach involves using an oxidizing agent to generate a reactive chlorine species in situ from a chloride source. For instance, the combination of an oxidant like Oxone (potassium peroxymonosulfate) with a chloride source such as potassium chloride (KCl) in an aqueous medium is an effective method for converting thiols and disulfides into sulfonyl chlorides. rsc.org This process is often rapid, with high yields reported for various aryl thiols. rsc.org
The mechanism involves the oxidation of the thiol to intermediate sulfur species, which are then chlorinated. The reaction is typically carried out in a suitable solvent, with water being a green chemistry option. rsc.org The choice of oxidant and chlorine source is critical for the efficiency of the reaction. Other systems for oxidative chlorination include the use of N-chlorosuccinimide (NCS) in conjunction with a solvent like isopropyl alcohol. researchgate.net
Below is a table summarizing typical conditions for the oxidative chlorination of aryl thiols to aryl sulfonyl chlorides.
| Parameter | Condition | Rationale/Effect |
| Starting Material | Aryl Thiol (e.g., 3-Bromonaphthalene-1-thiol) | The precursor containing the sulfur atom to be oxidized and chlorinated. |
| Oxidizing Agent | Oxone, Hydrogen Peroxide (H₂O₂) | Generates reactive species that oxidize the thiol group. |
| Chlorine Source | Potassium Chloride (KCl), Hydrochloric Acid (HCl), N-chlorosuccinimide (NCS) | Provides the chlorine atoms for the formation of the sulfonyl chloride group. rsc.orgijsrp.org |
| Solvent | Water, Acetonitrile, Isopropyl Alcohol | The medium for the reaction; aqueous systems are often preferred for their environmental benefits. rsc.org |
| Temperature | Room Temperature | Many oxidative chlorination reactions can proceed efficiently under mild conditions. ijsrp.org |
| Reaction Time | 10-20 minutes | The transformation is often rapid. rsc.org |
Control of Regioselectivity and Optimization of Reaction Parameters in this compound Synthesis
The synthesis of this compound, particularly through direct electrophilic substitution on 3-bromonaphthalene, requires precise control over regioselectivity. The position of the incoming chlorosulfonyl group (-SO₂Cl) is dictated by the electronic and steric effects of the bromine substituent and the inherent reactivity of the naphthalene ring system.
Naphthalene undergoes electrophilic substitution preferentially at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) due to the greater stability of the carbocation intermediate formed. The bromine atom at the 3-position (a β-position) is a deactivating but ortho-, para-directing group. Therefore, it directs incoming electrophiles to the C2 (ortho), C4 (para), and C1 (ortho, but on the other ring) positions. The combination of these directing effects strongly favors substitution at the C1 and C4 positions. The formation of the 1-sulfonyl chloride isomer is a likely outcome, though the potential for the formation of other isomers exists.
Optimization of reaction parameters is crucial to maximize the yield of the desired 3-bromo-1-sulfonyl chloride isomer and minimize byproduct formation. Key parameters include the choice of sulfonating agent, reaction temperature, and stoichiometry. mdpi.com Chlorosulfonic acid (ClSO₃H) is a common and effective reagent for introducing the chlorosulfonyl group. mdpi.com
Key Optimization Parameters:
Stoichiometry of Chlorosulfonic Acid: Using an excess of chlorosulfonic acid can drive the reaction to completion and improve the yield. For example, increasing the equivalents of ClSO₃H has been shown to significantly increase the isolated yield of aryl sulfonyl chlorides. mdpi.com
Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (e.g., -25 °C to 0 °C) during the addition of the substrate to chlorosulfonic acid is critical to prevent side reactions and decomposition. mdpi.com
Reaction Time: Sufficient reaction time is necessary to ensure complete conversion of the starting material. The optimal time must be determined empirically to avoid the formation of degradation products or sulfones as byproducts.
Solvent: While many chlorosulfonation reactions are performed neat in excess chlorosulfonic acid, the use of a co-solvent can sometimes improve handling and selectivity.
The following table details the impact of varying reaction parameters on the synthesis of aryl sulfonyl chlorides.
| Parameter | Variation | Effect on Yield and Purity |
| Temperature | Too High | Increased formation of byproducts (e.g., sulfones), potential for decomposition. |
| Optimized (Low) | Favors the desired kinetic product, minimizes side reactions. mdpi.com | |
| Reagent Equivalents | Insufficient ClSO₃H | Incomplete reaction, lower yield. |
| Excess ClSO₃H | Drives reaction to completion, increases yield. mdpi.com | |
| Addition Rate | Too Fast | Poor temperature control, risk of runaway reaction, increased impurities. |
| Slow, Portion-wise | Maintains desired reaction temperature, improves safety and product purity. mdpi.com | |
| Reaction Time | Too Short | Incomplete conversion of starting material. |
| Too Long | Potential for increased byproduct formation or product degradation. |
Purification Strategies for this compound and Intermediates
The purification of this compound and its intermediates is a critical step to obtain a product of high purity. Aryl sulfonyl chlorides are often sensitive to moisture and can hydrolyze to the corresponding sulfonic acid. Therefore, purification methods must be chosen carefully.
A standard and highly effective method for isolating aryl sulfonyl chlorides from the reaction mixture is through a carefully controlled quench. mdpi.com After the reaction is complete, the mixture (containing excess chlorosulfonic acid) is slowly added to crushed ice or ice-water. orgsyn.org Due to their low solubility in the acidic aqueous medium, many aryl sulfonyl chlorides precipitate as solids. researchgate.net This allows for their separation by simple filtration. researchgate.net The solid is then typically washed with cold water to remove residual acid.
Further purification can be achieved through recrystallization or slurrying in an appropriate solvent system. google.com
Common Purification Techniques:
Precipitation/Quenching: The crude reaction mixture is poured onto ice. The aryl sulfonyl chloride precipitates and is collected by filtration. This is the most common initial workup step. orgsyn.org
Aqueous Slurry Wash: The crude solid can be stirred as a slurry in an aqueous solvent system. This method helps dissolve water-soluble impurities, such as inorganic salts and the corresponding sulfonic acid, while the less soluble sulfonyl chloride remains as a purified solid. google.com
Recrystallization: The crude sulfonyl chloride can be recrystallized from a suitable organic solvent or solvent mixture. The choice of solvent is critical to ensure high recovery of the purified product.
Chromatography: For very high purity requirements, silica (B1680970) gel chromatography can be employed. A non-polar eluent system (e.g., hexanes/ethyl acetate) is typically used. researchgate.net
Distillation: If the compound is thermally stable, vacuum distillation can be an effective purification method for liquid sulfonyl chlorides. orgsyn.org
The table below summarizes various purification strategies.
| Purification Method | Description | Key Advantages | Potential Issues |
| Quenching in Ice-Water | The reaction mixture is added to ice, causing the product to precipitate. | Simple, rapid, and effective for initial isolation of the crude product. orgsyn.orgresearchgate.net | The product must be insoluble in acidic water; risk of hydrolysis if not performed quickly at low temperatures. |
| Aqueous Slurry | The crude solid is stirred in an aqueous system to dissolve impurities. | Effective for removing water-soluble byproducts and salts. google.com | May not remove organic impurities with similar solubility. |
| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to crystallize upon cooling. | Can yield a product of very high purity. | Requires finding a suitable solvent; potential for product loss in the mother liquor. |
| Silica Gel Chromatography | Separation based on differential adsorption of components onto a stationary phase. | Can separate closely related impurities, providing very high purity. researchgate.net | Can be time-consuming, requires larger volumes of solvent, and risks hydrolysis on silica. |
Reactivity and Chemical Transformations of 3 Bromonaphthalene 1 Sulfonylchloride
Nucleophilic Substitution Reactions at the Sulfonyl Chloride Moiety
The sulfur atom in the sulfonyl chloride group is highly electrophilic, making it susceptible to attack by various nucleophiles. This reactivity is the basis for the formation of a wide array of sulfonamide, sulfonate ester, and related sulfur-containing compounds.
Formation of Sulfonamides with Amines
The reaction of 3-Bromonaphthalene-1-sulfonylchloride with primary or secondary amines is a fundamental method for the synthesis of sulfonamides. ekb.egucl.ac.uk This reaction, known as sulfonylation, typically proceeds in the presence of a base to neutralize the hydrogen chloride byproduct. chemguide.co.uk The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. rsc.org This leads to the formation of a tetrahedral intermediate, which then collapses to form the sulfonamide and a chloride ion.
The reaction is generally efficient and tolerates a wide variety of functional groups on the amine component. organic-chemistry.orgnih.gov Both aliphatic and aromatic amines can be used to generate a diverse range of N-substituted 3-bromonaphthalene-1-sulfonamides. nih.gov Microwave-assisted, solvent-free conditions have also been developed to afford sulfonamides in excellent yields with short reaction times. rsc.org
| Amine Reactant | Base | Solvent | Product | Yield (%) | Reference |
| Primary Alkylamine | Pyridine (B92270) | Dichloromethane | N-Alkyl-3-bromonaphthalene-1-sulfonamide | Good to Excellent | nih.gov |
| Secondary Alkylamine | Triethylamine | Acetonitrile | N,N-Dialkyl-3-bromonaphthalene-1-sulfonamide | Good to Excellent | nih.gov |
| Aniline (B41778) | Triethylamine | THF | N-Phenyl-3-bromonaphthalene-1-sulfonamide | 85 | ekb.eg |
| Heteroarylamine | TEA | DCM | N-Heteroaryl-3-bromonaphthalene-1-sulfonamide | 85 | ekb.eg |
Synthesis of Sulfonate Esters with Alcohols
In a similar fashion to sulfonamide formation, this compound reacts with alcohols to produce sulfonate esters. eurjchem.com This transformation is typically carried out in the presence of a base, such as pyridine or triethylamine, which serves to deprotonate the alcohol, increasing its nucleophilicity, and to scavenge the HCl byproduct. youtube.comyoutube.com The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the sulfur center of the sulfonyl chloride, displacing the chloride leaving group. youtube.comchegg.com
This method is applicable to a wide range of primary and secondary alcohols and generally proceeds with retention of configuration at the alcohol's stereocenter, as the C-O bond of the alcohol is not broken during the reaction. youtube.comchegg.com The resulting sulfonate esters are valuable intermediates in their own right, as the sulfonate group is an excellent leaving group in subsequent nucleophilic substitution and elimination reactions. youtube.comchegg.com
| Alcohol Reactant | Base | Solvent | Product | Reference |
| Primary Alcohol | Pyridine | Dichloromethane | Alkyl 3-bromonaphthalene-1-sulfonate | eurjchem.com |
| Secondary Alcohol | Triethylamine | THF | sec-Alkyl 3-bromonaphthalene-1-sulfonate | eurjchem.com |
| Phenol | Aqueous Base | - | Phenyl 3-bromonaphthalene-1-sulfonate | eurjchem.com |
Generation of Sulfonyl Thioesters and Related Sulfur Compounds
The versatility of the sulfonyl chloride group extends to reactions with sulfur nucleophiles. For instance, thiols can react with this compound to form thiosulfonates. These reactions often proceed under conditions similar to those used for sulfonamide and sulfonate ester synthesis. The use of sulfonyl chlorides as starting materials provides a direct route to various sulfur-containing compounds. researchgate.net
Furthermore, sulfonyl chlorides can be reduced to the corresponding thiols. core.ac.ukgoogle.com For example, the hydrogenation of an arylsulfonyl chloride in the presence of a platinum catalyst can yield the aryl thiol. google.com Other methods involve the use of reagents like triphenylphosphine (B44618) for the in-situ reduction of sulfonyl chlorides to generate other sulfur-containing functional groups. nih.gov
| Sulfur Nucleophile/Reagent | Product | Reaction Type | Reference |
| Thiol (R-SH) | Thiosulfonate (Ar-SO2-S-R) | Nucleophilic Substitution | researchgate.net |
| H2/Platinum Catalyst | Thiol (Ar-SH) | Reduction | google.com |
| Triphenylphosphine | Sulfinamide | Reductive Amination | nih.gov |
Mechanistic Investigations of Nucleophilic Attack at the Sulfur Center
The mechanism of nucleophilic substitution at a sulfonyl sulfur center has been a subject of considerable study. mdpi.com Generally, these reactions are considered to proceed through a bimolecular nucleophilic substitution (SN2-type) mechanism at the sulfur atom. nih.govresearchgate.net This involves the direct attack of the nucleophile on the sulfur, leading to a trigonal bipyramidal transition state, followed by the departure of the chloride leaving group. nih.gov
Computational studies, such as those using Density Functional Theory (DFT), support a synchronous SN2 mechanism for chloride-chloride exchange in arenesulfonyl chlorides. nih.gov However, the possibility of a stepwise addition-elimination mechanism, involving a pentavalent sulfur intermediate, has also been considered, particularly with more nucleophilic species or in different solvent systems. mdpi.com The precise mechanism can be influenced by factors such as the nature of the nucleophile, the substrate, and the solvent. mdpi.comacs.org For instance, studies on the hydrolysis of alkanesulfonyl chlorides have shown evidence for different mechanisms depending on the pH of the solution. acs.org
Reactions Involving the Bromine Substituent on the Naphthalene (B1677914) Ring
The bromine atom attached to the naphthalene core of this compound provides a handle for carbon-carbon bond formation through various transition metal-catalyzed cross-coupling reactions.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)
The bromine atom on the aromatic ring allows this compound to participate in palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the construction of C-C bonds.
The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govlibretexts.org This reaction would allow for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 3-position of the naphthalene ring. The general catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. libretexts.org
The Heck reaction is another important palladium-catalyzed transformation that couples the aryl bromide with an alkene. wikipedia.orgorganic-chemistry.org This reaction typically requires a palladium catalyst and a base. wikipedia.org The mechanism involves the oxidative addition of the aryl bromide to the palladium catalyst, followed by insertion of the alkene into the aryl-palladium bond, and subsequent β-hydride elimination to yield the substituted alkene product. nih.gov This reaction would enable the synthesis of 3-alkenylnaphthalene-1-sulfonyl chloride derivatives. The Heck reaction has been utilized in the production of various fine chemicals, including pharmaceuticals and herbicides. rug.nl
| Reaction Name | Coupling Partner | Catalyst | Product Type | Reference |
| Suzuki-Miyaura | Arylboronic acid | Palladium Complex | 3-Aryl-naphthalene-1-sulfonyl chloride | nih.govresearchgate.net |
| Heck | Alkene | Palladium Complex | 3-Alkenyl-naphthalene-1-sulfonyl chloride | wikipedia.orgrug.nl |
Further Halogenation or Functionalization of the Naphthalene Core
The introduction of additional halogens or other functional groups onto the naphthalene core of 3-Bromonaphthalene-1-sulfonyl chloride is governed by the directing effects of the existing substituents. Both the bromo and sulfonyl chloride groups are deactivating but ortho-, para-directing. researchgate.netresearchgate.net In the case of 3-Bromonaphthalene-1-sulfonyl chloride, the positions ortho and para to the sulfonyl chloride group are positions 2 and 4, and position 8 (peri-position). The positions ortho and para to the bromine atom are positions 2 and 4. Therefore, incoming electrophiles would be directed to these positions.
Further bromination of 1-bromonaphthalene (B1665260) is known to yield 1,4-dibromonaphthalene (B41722) and 1,5-dibromonaphthalene (B1630475) depending on the reaction conditions. researchgate.net For 3-Bromonaphthalene-1-sulfonyl chloride, electrophilic halogenation is expected to be challenging due to the deactivating nature of the two electron-withdrawing groups. However, under forcing conditions, substitution would likely occur at the less sterically hindered positions of the same ring, primarily at the 4-position.
| Reagent | Conditions | Expected Major Product |
| Br₂ / FeCl₃ | Heat | 3,4-Dibromonaphthalene-1-sulfonyl chloride |
| I₂ / HNO₃ | Acetic acid | 3-Bromo-4-iodonaphthalene-1-sulfonyl chloride |
| NBS | DMF | 3-Bromo-4-bromonaphthalene-1-sulfonyl chloride |
This table presents predicted outcomes based on established reactivity principles of substituted naphthalenes.
Strategies for Selective Derivatization of the Bromine Moiety
The bromine atom at the 3-position provides a handle for various cross-coupling reactions, allowing for the introduction of a wide array of substituents. These reactions are typically catalyzed by transition metals, most commonly palladium.
Suzuki-Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester. rsc.orggoogle.com This is a versatile method for introducing alkyl, alkenyl, or aryl groups at the 3-position of the naphthalene core.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds. taylorfrancis.commasterorganicchemistry.com It allows for the introduction of primary or secondary amines at the 3-position, providing access to a variety of arylamine derivatives.
| Coupling Partner | Catalyst System | Product Type |
| Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-Aryl-naphthalene-1-sulfonyl chloride |
| Alkylboronic acid | Pd(dppf)Cl₂, K₃PO₄ | 3-Alkyl-naphthalene-1-sulfonyl chloride |
| Primary Amine | Pd₂(dba)₃, BINAP, NaOtBu | 3-(Alkylamino)naphthalene-1-sulfonyl chloride |
| Secondary Amine | Pd(OAc)₂, XPhos, Cs₂CO₃ | 3-(Dialkylamino)naphthalene-1-sulfonyl chloride |
This table provides representative catalyst systems for the selective derivatization of the bromine moiety.
Other Significant Chemical Transformations
Radical Reactions and Annulation Pathways
While ionic reactions are more common for this class of compounds, the sulfonyl chloride group can also participate in radical reactions. Under photolytic or radical initiator-induced conditions, the S-Cl bond can undergo homolytic cleavage to generate a sulfonyl radical. This reactive intermediate can then participate in various transformations, including addition to alkenes and alkynes, and cyclization reactions. nih.gov
Annulation pathways, which involve the formation of a new ring, can be envisaged through radical cyclization. For example, if a suitable radical acceptor, such as an alkene or alkyne, is present in a molecule derived from 3-Bromonaphthalene-1-sulfonyl chloride, an intramolecular radical cyclization could lead to the formation of fused ring systems. These types of reactions provide powerful methods for the construction of complex polycyclic aromatic compounds. wikipedia.orgchemicalbook.com
Reductions to Sulfinic Acids or Thiols (as precursors for sulfonyl chlorides)
The sulfonyl chloride group can be reduced to either a sulfinic acid or a thiol, depending on the reducing agent and reaction conditions.
Reduction to Sulfinic Acids: Mild reducing agents, such as sodium sulfite (B76179) or sodium bisulfite, can reduce sulfonyl chlorides to the corresponding sulfinic acids. These compounds are valuable intermediates in their own right and can be used in a variety of subsequent transformations.
Reduction to Thiols: Stronger reducing agents are required to fully reduce the sulfonyl chloride to a thiol. Common reagents for this transformation include zinc dust in an acidic medium, or lithium aluminum hydride. taylorfrancis.comcore.ac.uk Catalytic hydrogenation over a palladium catalyst can also be employed for this reduction. google.comgoogle.com These methods provide access to 3-bromonaphthalene-1-thiol, which can then be used in the synthesis of other sulfur-containing compounds.
| Reducing Agent | Product |
| Sodium sulfite (Na₂SO₃) | 3-Bromonaphthalene-1-sulfinic acid |
| Zinc / HCl | 3-Bromonaphthalene-1-thiol |
| Lithium aluminum hydride (LiAlH₄) | 3-Bromonaphthalene-1-thiol |
| H₂ / Pd catalyst | 3-Bromonaphthalene-1-thiol |
This table summarizes common reducing agents and the expected products from the reduction of 3-Bromonaphthalene-1-sulfonyl chloride.
Electrophilic Aromatic Substitution Reactions on the Naphthalene Core
As previously mentioned, the naphthalene core of 3-Bromonaphthalene-1-sulfonyl chloride is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of both the bromo and sulfonyl chloride substituents. masterorganicchemistry.comwikipedia.orglibretexts.org However, under forcing conditions, electrophilic substitution can still occur. The directing effects of the existing substituents will determine the position of the incoming electrophile.
Both the sulfonyl chloride group at the 1-position and the bromo group at the 3-position are ortho-, para-directing. The combined directing effect would favor substitution at the 4-position, which is para to the sulfonyl chloride and ortho to the bromine. Substitution at the 2-position would be sterically hindered by the adjacent sulfonyl chloride and bromine.
Friedel-Crafts Reactions: Friedel-Crafts acylation or alkylation would be expected to occur at the 4-position, although harsh conditions would be required. youtube.com A strong Lewis acid catalyst, such as aluminum chloride, would be necessary to activate the electrophile.
Applications of 3 Bromonaphthalene 1 Sulfonylchloride in Advanced Organic Synthesis
As a Versatile Building Block for Complex Molecular Scaffolds
3-Bromonaphthalene-1-sulfonyl chloride serves as a pivotal building block for the synthesis of complex molecular scaffolds, primarily owing to the presence of two reactive sites: the sulfonyl chloride group and the bromine atom. The sulfonyl chloride moiety readily reacts with a wide array of nucleophiles, such as amines, alcohols, and phenols, to form stable sulfonamides, sulfonates, and sulfonic acid esters, respectively. This reactivity is fundamental to its role in constructing larger, more elaborate molecular structures.
The bromine atom on the naphthalene (B1677914) ring provides an additional handle for synthetic transformations. It can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents and the formation of carbon-carbon and carbon-heteroatom bonds. This dual reactivity enables chemists to employ 3-Bromonaphthalene-1-sulfonyl chloride in a stepwise or orthogonal fashion to build complex, three-dimensional molecules that would be challenging to synthesize through other means. The naphthalene core itself provides a rigid and planar scaffold, which is a desirable feature in many areas of medicinal chemistry and materials science.
Synthesis of Biologically Active Compounds and Pharmaceutical Intermediates
The inherent structural features of the 3-bromonaphthalene-1-sulfonyl chloride scaffold have made it an attractive starting material for the synthesis of various biologically active compounds and pharmaceutical intermediates. The sulfonamide linkage, in particular, is a well-established pharmacophore found in a multitude of therapeutic agents.
The naphthalene sulfonamide scaffold has been identified as a key structural motif in the development of various enzyme inhibitors. For instance, derivatives of naphthalene-1-sulfonyl chloride have been investigated as potent inhibitors of tubulin polymerization. tandfonline.commdpi.comresearchgate.netnih.govresearchgate.netnih.gov Tubulin is a critical protein involved in cell division, and its inhibition is a validated strategy in cancer chemotherapy. By reacting 3-Bromonaphthalene-1-sulfonyl chloride with appropriate amine-containing fragments, medicinal chemists can generate libraries of novel sulfonamide derivatives for screening as potential anticancer agents that target tubulin.
In a notable study, a series of new sulphonamide derivatives bearing a naphthalene moiety were synthesized and evaluated for their antiproliferative and tubulin polymerization inhibitory activities. tandfonline.comnih.gov One of the compounds, which featured a naphthalen-1-yl moiety, demonstrated the most potent antiproliferative activity against MCF-7 and A549 cell lines. tandfonline.com Further mechanistic studies revealed that this compound significantly inhibited tubulin polymerization, arrested the cell cycle at the G2/M phase, and induced apoptosis in MCF-7 cancer cells. tandfonline.com Molecular docking studies indicated that the compound binds to the colchicine-binding site of tubulin. tandfonline.com
| Compound Class | Target Enzyme | Therapeutic Area |
| Naphthalene Sulfonamides | Tubulin | Cancer |
| Naphthoquinone Sulfonamides | P2X7 Receptor | Inflammation |
This table presents examples of enzyme inhibition by naphthalene sulfonamide derivatives.
Furthermore, sulfonamide derivatives of naphthoquinones have been explored as inhibitors of the P2X7 receptor, which is implicated in inflammatory responses. mdpi.com This suggests that 3-Bromonaphthalene-1-sulfonyl chloride could be a valuable precursor for the synthesis of novel anti-inflammatory agents.
The development of novel agrochemicals often relies on the synthesis of compounds with specific biological activities and physicochemical properties. Sulfonamide-containing compounds have found applications in this field. scilit.com While direct examples of 3-Bromonaphthalene-1-sulfonyl chloride in agrochemical synthesis are not extensively documented, its chemical properties make it a plausible precursor. The sulfonyl chloride group can be reacted with various amines to produce sulfonamides, a class of compounds known to exhibit herbicidal and pesticidal activities. scilit.comx-mol.net
Naphthalenesulfonic acid derivatives are utilized as dispersants in synthetic and natural rubbers, agricultural pesticides, and dyes. wikipedia.org These derivatives, which can be synthesized from naphthalene, are also used as wetting agents in various industrial applications. wikipedia.org
Applications in Functionalized Materials and Polymer Chemistry
The unique photophysical and chemical properties of the naphthalene ring system make 3-Bromonaphthalene-1-sulfonyl chloride a valuable precursor for the development of functionalized materials and for applications in polymer chemistry.
Azo dyes, which constitute a large and important class of synthetic colorants, are traditionally synthesized through the diazotization of a primary aromatic amine followed by coupling with an electron-rich substrate. nih.govresearchgate.netiipseries.orgnih.gov While 3-Bromonaphthalene-1-sulfonyl chloride itself is not a primary amine, it can be chemically modified to incorporate an amino group, which can then undergo diazotization. The resulting diazonium salt can be coupled with various aromatic compounds, such as phenols and naphthols, to produce a wide range of azo dyes with different colors and properties. The presence of the sulfonyl group can enhance the water solubility and lightfastness of the resulting dyes. researchgate.net
Furthermore, naphthalimide derivatives, which can be synthesized from precursors like 3-Bromonaphthalene-1-sulfonyl chloride, are known for their strong fluorescence and are used in the development of high-performance dyes and fluorescent probes. nih.govmdpi.comnih.govresearchgate.netrsc.org For instance, sulfonamide-containing naphthalimides have been synthesized and characterized as fluorescent probes for tumor imaging. nih.govmdpi.comresearchgate.net
| Dye Class | Key Synthetic Reaction | Notable Properties |
| Azo Dyes | Diazotization and Azo Coupling | Wide color range, good fastness properties |
| Naphthalimide Dyes | Imide formation | Strong fluorescence, photostability |
This table summarizes the potential of 3-Bromonaphthalene-1-sulfonyl chloride in the synthesis of different classes of dyes.
The reactivity of the sulfonyl chloride group in 3-Bromonaphthalene-1-sulfonyl chloride makes it a suitable reagent for the functionalization of polymers. Polymers containing nucleophilic groups, such as hydroxyl or amine functionalities, can be modified by reacting them with 3-Bromonaphthalene-1-sulfonyl chloride. This process attaches the bromonaphthalene moiety to the polymer backbone, thereby altering its physical and chemical properties.
For example, the introduction of the bulky and rigid naphthalene group can enhance the thermal stability and mechanical strength of a polymer. The bromine atom can then serve as a site for further post-polymerization modifications, allowing for the introduction of other functional groups or for the grafting of other polymer chains. This approach provides a versatile method for tailoring the properties of polymers for specific applications. A general strategy for modifying polymers with free functional groups is through post-synthesis functionalization, and allyl-terminated polymers are a unique class that allows for the insertion of diverse architectures. mdpi.com The use of sulfonyl azides for the post-polymerization modification of polypropylene (B1209903) through C-H insertion has also been reported. dntb.gov.ua
Contributions to Chemical Probe Development and Structure-Activity Relationship Studies
The utility of 3-Bromonaphthalene-1-sulfonyl chloride extends into the sophisticated realms of chemical biology and medicinal chemistry, particularly in the development of chemical probes and the execution of structure-activity relationship (SAR) studies. Its bifunctional nature—possessing a highly reactive sulfonyl chloride group and a modifiable brominated naphthalene scaffold—makes it a valuable starting point for creating tools to investigate biological systems and to systematically optimize lead compounds in drug discovery.
A primary application of sulfonyl chlorides in this context is as precursors to sulfonyl fluoride (B91410) chemical probes. nih.gov These probes are designed to covalently react with specific amino acid residues in proteins, such as histidine, enabling researchers to map active sites, identify protein targets, and study enzyme function. nih.govnih.gov The synthesis often involves the conversion of a sulfonyl chloride to the corresponding sulfonyl fluoride, which then acts as a warhead to form a stable covalent bond with the target protein. nih.gov The naphthalene core of 3-Bromonaphthalene-1-sulfonyl chloride provides a rigid, well-defined scaffold that can be further functionalized to enhance binding affinity or introduce reporter tags.
In the domain of Structure-Activity Relationship (SAR) studies, the goal is to understand how specific structural modifications to a molecule affect its biological activity. drugdesign.org This is a cornerstone of rational drug design. 3-Bromonaphthalene-1-sulfonyl chloride serves as an excellent foundational scaffold for generating a library of candidate compounds. By reacting it with a diverse array of primary and secondary amines, a series of sulfonamide derivatives can be synthesized. Each derivative retains the core 3-bromonaphthalene structure but varies in the nature of the substituent attached to the sulfonyl group.
These libraries of closely related analogs are then screened for a specific biological activity. By comparing the activity of different derivatives, researchers can deduce which chemical properties (e.g., size, hydrophobicity, hydrogen bonding capacity) are critical for the desired biological effect. nih.gov For instance, an SAR study might reveal that bulky, hydrophobic groups at a certain position enhance potency, guiding the next round of synthesis and optimization. drugdesign.org
To illustrate this, consider a hypothetical SAR study based on derivatives of 3-Bromonaphthalene-1-sulfonyl chloride aimed at inhibiting a target enzyme.
Interactive Data Table: Hypothetical SAR Study of 3-Bromonaphthalene-1-sulfonamide Derivatives
| Derivative | Amine Substituent (R-group) | IC₅₀ (nM) | Key Observation |
| 1 | -NH-CH₃ (Methylamine) | 5,200 | Baseline activity with small substituent. |
| 2 | -N(CH₃)₂ (Dimethylamine) | 8,500 | Decreased activity; suggests secondary amine is less favorable or steric hindrance is an issue. |
| 3 | -NH-CH₂CH₂OH (Ethanolamine) | 2,100 | Improved activity; indicates potential for a hydrogen bond interaction. |
| 4 | -NH-C₆H₅ (Aniline) | 950 | Significant increase in activity; suggests a beneficial hydrophobic or pi-stacking interaction with the aromatic ring. |
| 5 | -NH-C₆H₄-p-OCH₃ (p-Methoxyaniline) | 450 | Further improved activity; indicates that an electron-donating group on the phenyl ring is favorable. |
| 6 | -NH-C₆H₄-p-Cl (p-Chloroaniline) | 1,100 | Reduced activity compared to aniline (B41778); suggests an electron-withdrawing group is detrimental. |
This systematic approach allows medicinal chemists to build a detailed understanding of the pharmacophore, enabling the rational design of more potent and selective compounds.
Integration with Sustainable and Green Chemistry Methodologies
The principles of green and sustainable chemistry are increasingly influencing the synthesis and application of chemical compounds, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. The lifecycle of 3-Bromonaphthalene-1-sulfonyl chloride is being adapted to these principles, both in its own synthesis and in its subsequent use in organic reactions.
Traditionally, the synthesis of sulfonyl chlorides involved reagents that are environmentally problematic. However, modern methodologies focus on greener alternatives. One prominent sustainable method is the oxyhalogenation of the corresponding thiols or disulfides using an oxidant like oxone in water. rsc.orgrsc.org This approach is highly advantageous as it replaces volatile and often toxic organic solvents with water, a benign and abundant medium. rsc.orgrsc.org The use of stable and easily handled halogen sources in this process further enhances its safety and environmental profile. rsc.org
Another green approach involves the synthesis of sulfonyl chlorides from sulfonyl hydrazides under mild conditions, which can offer an alternative pathway that avoids harsher reagents. researchgate.net These methods align with the green chemistry goal of using safer solvents and reagents.
Interactive Data Table: Comparison of Synthetic Routes to Sulfonyl Chlorides
| Feature | Traditional Method (e.g., Chlorosulfonic Acid) | Green Method (e.g., Oxone in Water) |
| Solvent | Often chlorinated organic solvents (e.g., CHCl₃, CCl₄) | Water rsc.orgrsc.org |
| Reagents | Highly corrosive and reactive (e.g., chlorosulfonic acid, thionyl chloride) | Oxone, potassium chloride (stable, less hazardous) rsc.org |
| Byproducts | Acidic and often hazardous waste streams | Simpler, less harmful inorganic salts |
| Conditions | Often harsh, requiring anhydrous conditions | Mild, room temperature, aqueous conditions rsc.orgrsc.org |
| Safety | High; involves corrosive and moisture-sensitive chemicals | Improved; avoids highly reactive reagents and toxic solvents |
Beyond its synthesis, 3-Bromonaphthalene-1-sulfonyl chloride can be employed in reactions that adhere to green chemistry principles. For example, visible-light-induced reactions represent a sustainable strategy for forming carbon-sulfur bonds. researchgate.net Sulfonyl chlorides can participate in photocatalytic reactions in aqueous media, sometimes facilitated by surfactants, to react with alkenes and alkynes. researchgate.net This methodology avoids the need for heavy metal catalysts and harsh reaction conditions, relying instead on light as a renewable energy source. researchgate.net
The broader trend in sustainable chemistry also involves developing catalytic methods that bypass the need for highly reactive intermediates like sulfonyl chlorides altogether, for instance, by directly synthesizing sulfonamides from more stable sulfur sources. researchgate.net While these alternative routes are being explored, the integration of greener methods for the synthesis and use of foundational reagents like 3-Bromonaphthalene-1-sulfonyl chloride remains a crucial aspect of advancing sustainable practices in advanced organic synthesis. mgesjournals.com
Spectroscopic and Computational Investigations for Elucidating Structure and Reactivity of 3 Bromonaphthalene 1 Sulfonylchloride
Structure-Reactivity Relationship (SRR) Investigations
The structural arrangement of atoms and functional groups within 3-Bromonaphthalene-1-sulfonylchloride is fundamental to its chemical reactivity. The interplay of electronic and steric effects, dictated by the bromine and sulfonyl chloride substituents on the naphthalene (B1677914) core, governs its behavior in chemical reactions.
Impact of Bromine and Sulfonyl Chloride Groups on Naphthalene Ring Reactivity
The reactivity of the naphthalene ring in this compound is significantly influenced by the electronic properties of the attached sulfonyl chloride (-SO₂Cl) and bromine (-Br) groups.
Sulfonyl Chloride Group: The sulfonyl chloride group is a powerful electron-withdrawing group. It deactivates the aromatic system through a combination of a negative inductive effect (-I) and a negative mesomeric or resonance effect (-M). This withdrawal of electron density reduces the nucleophilicity of the naphthalene ring, making it less susceptible to electrophilic aromatic substitution. The presence of the -SO₂Cl group can also weaken the carbon-carbon bonds adjacent to the substituent on the naphthalene skeleton. researchgate.net
The combined presence of these two deactivating groups makes the naphthalene ring in this compound significantly less reactive towards electrophilic attack compared to unsubstituted naphthalene. The positions of these groups also play a crucial role in directing any potential incoming electrophiles, although the strong deactivation makes such reactions challenging.
Comparative Studies with Unsubstituted and Other Halogenated Naphthalenesulfonyl Chlorides
To contextualize the reactivity of this compound, it is useful to compare it with related compounds.
Unsubstituted Naphthalenesulfonyl Chloride: Naphthalene-1-sulfonyl chloride, which lacks the bromine substituent, is more reactive towards electrophilic substitution than its 3-bromo counterpart. sigmaaldrich.com The absence of the deactivating bromine atom means the ring is less electron-deficient. However, it is still significantly deactivated compared to naphthalene itself due to the potent electron-withdrawing nature of the sulfonyl chloride group.
Other Halogenated Naphthalenesulfonyl Chlorides: The reactivity of naphthalenesulfonyl chlorides can be modulated by changing the halogen substituent. The reactivity trend for halogens in electrophilic aromatic substitution is generally F > Cl > Br > I in terms of their deactivating inductive effect. This is because electronegativity decreases down the group. savemyexams.com Consequently, a fluorinated analogue would be expected to be less reactive than this compound, while an iodinated version would likely be more reactive.
The following tables provide a qualitative comparison based on established chemical principles.
Table 1: Qualitative Comparison of Ring Reactivity Towards Electrophilic Aromatic Substitution
| Compound | Key Substituent(s) | Ring Activating/Deactivating Effect | Predicted Relative Reactivity |
| Naphthalene | None | Activating (Reference) | Highest |
| Naphthalene-1-sulfonyl chloride | -SO₂Cl | Strongly Deactivating | Low |
| 3-Chloronaphthalene-1-sulfonyl chloride | -SO₂Cl, -Cl | Very Strongly Deactivating | Very Low |
| 3-Bromonaphthalene-1-sulfonyl chloride | -SO₂Cl, -Br | Very Strongly Deactivating | Very Low (Slightly higher than Chloro) |
| 3-Iodonaphthalene-1-sulfonyl chloride | -SO₂Cl, -I | Strongly Deactivating | Low (Higher than Bromo) |
Table 2: Electronic Effects of Substituents
| Substituent Group | Inductive Effect (I) | Resonance Effect (M) | Overall Effect on Ring |
| -SO₂Cl | Strongly Electron-Withdrawing (-I) | Strongly Electron-Withdrawing (-M) | Strong Deactivation |
| -F | Strongly Electron-Withdrawing (-I) | Weakly Electron-Donating (+M) | Strong Deactivation |
| -Cl | Strongly Electron-Withdrawing (-I) | Weakly Electron-Donating (+M) | Strong Deactivation |
| -Br | Strongly Electron-Withdrawing (-I) | Weakly Electron-Donating (+M) | Strong Deactivation |
| -I | Moderately Electron-Withdrawing (-I) | Weakly Electron-Donating (+M) | Moderate Deactivation |
These comparisons highlight that the specific combination of the sulfonyl chloride group and the bromine atom at the 3-position renders the aromatic core of this compound highly electron-deficient and thus, relatively unreactive to electrophilic attack. The reactivity at the sulfonyl chloride functional group itself (e.g., nucleophilic substitution) is also influenced by these electronic effects.
Future Research Directions and Emerging Trends in 3 Bromonaphthalene 1 Sulfonylchloride Chemistry
Exploration of Novel Catalytic Transformations and Methodologies
The dual reactivity of 3-Bromonaphthalene-1-sulfonyl chloride, stemming from its aryl bromide and sulfonyl chloride moieties, opens a vast landscape for novel catalytic transformations. Future research is expected to focus on leveraging these two functional groups independently or in concert to construct complex molecular architectures.
The bromine atom at the 3-position is an ideal handle for a variety of transition-metal-catalyzed cross-coupling reactions. Methodologies such as Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig amination, and Heck reactions could be employed to introduce diverse carbon-carbon and carbon-heteroatom bonds. nih.govnih.govresearchgate.net The development of catalyst systems specifically optimized for the naphthalene (B1677914) scaffold will be crucial for achieving high yields and selectivity. Such transformations would enable the synthesis of a wide array of derivatives where the 3-position is functionalized with alkyl, alkenyl, alkynyl, aryl, or amino groups, significantly expanding the chemical space accessible from this starting material. nih.gov
Concurrently, the sulfonyl chloride group is a classical precursor for sulfonamides and sulfonate esters. Future work will likely move beyond traditional synthesis and explore novel catalytic methods. For instance, recent advances in copper-catalyzed C-S coupling reactions have shown that arylsulfonyl chlorides can serve as a direct source for diaryl thioether synthesis, a transformation that could be applied to this compound. researchgate.netmdpi.com
Table 1: Potential Catalytic Transformations for 3-Bromonaphthalene-1-sulfonyl chloride
| Functional Group | Reaction Type | Potential Reagent/Catalyst | Expected Product |
|---|---|---|---|
| Aryl Bromide | Suzuki-Miyaura Coupling | Arylboronic acid / Pd catalyst | 3-Aryl-naphthalene-1-sulfonyl chloride |
| Aryl Bromide | Sonogashira Coupling | Terminal alkyne / Pd/Cu catalyst | 3-Alkynyl-naphthalene-1-sulfonyl chloride |
| Aryl Bromide | Buchwald-Hartwig Amination | Amine / Pd catalyst | 3-Amino-naphthalene-1-sulfonyl chloride |
| Sulfonyl Chloride | Sulfonamide Synthesis | Primary/Secondary Amine | 3-Bromo-N-substituted-naphthalene-1-sulfonamide |
| Sulfonyl Chloride | Sulfonate Ester Synthesis | Alcohol/Phenol | 3-Bromo-naphthalene-1-sulfonate ester |
| Sulfonyl Chloride | Reductive C-S Coupling | Aryl boronic acid / Cu catalyst | Diaryl thioether derivative |
Development of Asymmetric Syntheses Utilizing 3-Bromonaphthalene-1-sulfonyl chloride
The field of asymmetric synthesis stands to benefit significantly from the unique steric and electronic properties of 3-Bromonaphthalene-1-sulfonyl chloride. Its rigid, bulky naphthalene core makes it an attractive scaffold for the design of new chiral ligands, auxiliaries, and organocatalysts. researchgate.net
An immediate direction is the reaction of the sulfonyl chloride with chiral amines or alcohols to produce diastereomerically pure sulfonamides and sulfonate esters. These chiral derivatives can serve as building blocks for more complex stereodefined molecules. Furthermore, the development of catalytic asymmetric methods that directly involve the sulfonyl chloride group is a burgeoning field. For example, merging photoredox catalysis with nickel catalysis has enabled the asymmetric production of α-C chiral sulfones from sulfonyl chlorides. rsc.org Applying such methodologies to 3-Bromonaphthalene-1-sulfonyl chloride could lead to novel classes of chiral sulfone-containing compounds.
Another promising avenue is the synthesis of atropisomers. The sterically demanding bromonaphthalene framework, when appropriately substituted, could lead to axially chiral biaryl compounds through catalytic C-N bond activation or central-to-axial chirality conversion strategies. nih.govresearchgate.netnih.gov The resulting atropisomeric sulfonamides could find applications as novel organocatalysts or ligands in other asymmetric transformations.
Table 2: Prospective Asymmetric Synthesis Strategies
| Strategy | Description | Potential Application |
|---|---|---|
| Chiral Derivatization | Reaction with chiral amines or alcohols. | Synthesis of chiral building blocks. |
| Asymmetric Sulfonylation | Catalytic addition of the sulfonyl group to a prochiral substrate. | Creation of novel chiral sulfones. rsc.org |
| Chiral Ligand Synthesis | Incorporation of the bromonaphthalene-sulfonyl moiety into a ligand scaffold. | Use in transition-metal-catalyzed asymmetric reactions. |
| Atropisomerism | Synthesis of axially chiral biaryl compounds via rotationally restricted bonds. | Development of novel chiral organocatalysts. researchgate.net |
Advanced Applications in Medicinal Chemistry and Drug Discovery Platforms
The naphthalenesulfonamide scaffold is a well-established pharmacophore present in numerous biologically active compounds and approved drugs. nih.gov These structures are known to exhibit a wide range of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties. dntb.gov.uaijbpas.comopenaccesspub.org 3-Bromonaphthalene-1-sulfonyl chloride is an ideal starting material for generating large libraries of novel naphthalenesulfonamide derivatives for high-throughput screening.
The bromine atom is particularly valuable in this context, serving as a point for late-stage functionalization. nih.gov Medicinal chemists can first synthesize a core sulfonamide structure and then use palladium-catalyzed cross-coupling reactions to introduce a variety of substituents at the 3-position. This strategy allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties. researchgate.net For instance, naphthalenesulfonamide derivatives have been identified as potent inhibitors of fatty acid binding protein 4 (FABP4) and as antagonists for the human CC chemokine receptor 8 (CCR8), both of which are important drug targets. nih.govsmolecule.comnih.gov The development of novel derivatives from 3-Bromonaphthalene-1-sulfonyl chloride could lead to new therapeutic agents for metabolic diseases or inflammatory disorders. acs.orgnih.gov
Table 3: Examples of Biologically Active Naphthalenesulfonamide Scaffolds
| Compound Class | Biological Target/Activity | Therapeutic Area |
|---|---|---|
| Naphthalenesulfonamides | Keap1-Nrf2 protein-protein interaction | Acute Lung Injury acs.orgnih.gov |
| Naphthalenesulfonamides | Fatty Acid Binding Protein 4 (FABP4) | Diabetes, Atherosclerosis researchgate.net |
| Naphthalenesulfonamides | CC Chemokine Receptor 8 (CCR8) Antagonist | Inflammation, Autoimmune Disease nih.gov |
| α-Naphthalenesulfonamides | Tumor Cell Inhibition | Oncology google.com |
Sustainable and Scalable Production Methods Development
Traditional industrial methods for the synthesis of aryl sulfonyl chlorides often rely on harsh and hazardous reagents like chlorosulfonic acid or thionyl chloride, which generate significant acidic waste. mdpi.com A key future trend is the development of green and sustainable processes for the production of 3-Bromonaphthalene-1-sulfonyl chloride.
Research in this area is exploring several promising alternatives:
Aqueous-Based Processes: Modified Sandmeyer reactions that utilize aqueous conditions are being developed. These methods are safer, more robust, and have significant environmental benefits, as the sulfonyl chloride product often precipitates directly from the reaction mixture, simplifying isolation. acs.orgresearchgate.net
Metal-Free Oxidative Chlorination: Methods using environmentally benign oxidants like oxone or sodium dichloroisocyanurate in sustainable solvents are gaining traction. rsc.orgrsc.org These processes avoid the use of toxic metals and harsh acids.
Photocatalysis: The use of visible-light photocatalysis with heterogeneous catalysts offers a mild and sustainable alternative to traditional Meerwein-type chlorosulfonylation reactions, reducing the reliance on copper salts and harsh conditions. acs.orgmpg.denih.gov
Continuous Flow Synthesis: Transferring the synthesis to continuous flow reactors can dramatically improve safety, particularly for highly exothermic reactions. rsc.org Flow chemistry allows for precise control over reaction parameters, minimizes the volume of hazardous materials at any given time, and facilitates scalable, automated production. mdpi.comrsc.org
Table 4: Comparison of Production Methods for Aryl Sulfonyl Chlorides
| Method | Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Traditional Chlorosulfonation | Chlorosulfonic Acid (ClSO₃H) | Low cost, well-established | Highly corrosive, hazardous, large excess needed, waste generation mdpi.com |
| Aqueous Sandmeyer Reaction | Diazonium salt, SO₂, CuCl | Safer, uses water as solvent, product precipitation acs.orgresearchgate.net | Use of copper salts, handling of diazonium intermediates |
| Metal-Free Oxidation | Thiol, Oxone/NCS, Water | Environmentally benign, mild conditions rsc.orgorganic-chemistry.org | Atom economy can be lower |
| Photocatalysis | Diazonium salt, SOCl₂/H₂O, Photocatalyst | Mild conditions (RT, visible light), avoids transition metals acs.orgmpg.de | Requires specialized photoreactor setup |
| Continuous Flow | Various | Enhanced safety, scalability, precise control rsc.org | Higher initial equipment cost |
Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization
The intersection of synthetic chemistry with machine learning (ML) and artificial intelligence (AI) is an emerging frontier that promises to accelerate discovery. beilstein-journals.orgnih.govsemanticscholar.org For a molecule like 3-Bromonaphthalene-1-sulfonyl chloride, with its multiple reaction pathways, ML can be a powerful tool.
Future research will likely employ ML algorithms for several key purposes:
Reaction Prediction and Optimization: ML models can be trained on large chemical reaction databases to predict the optimal conditions (catalyst, solvent, temperature, base) for the various transformations of 3-Bromonaphthalene-1-sulfonyl chloride. beilstein-journals.org This can significantly reduce the experimental effort required to develop new synthetic routes, for example, by predicting the best catalyst for a specific Suzuki coupling at the 3-position.
Yield Prediction: Supervised learning models can predict the yield of a reaction based on input features describing the reactants and conditions. This allows chemists to prioritize experiments that are most likely to succeed.
Predicting Reactivity: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the reaction kinetics of brominated naphthalene compounds. nih.govresearchgate.net For medicinal chemistry applications, ML can build models that predict the biological activity of novel sulfonamide derivatives based on their computed molecular descriptors, enabling virtual screening of large compound libraries before synthesis.
Table 5: Potential Applications of Machine Learning in 3-Bromonaphthalene-1-sulfonyl chloride Chemistry
| Application Area | Machine Learning Task | Potential Impact |
|---|---|---|
| Synthesis Planning | Reaction Condition Recommendation | Reduces experimental optimization time; suggests novel catalysts and solvents. nih.gov |
| Process Chemistry | Yield Prediction & Optimization | Maximizes product output and minimizes byproduct formation. |
| Drug Discovery | QSAR Modeling | Predicts biological activity of new derivatives, accelerating hit-to-lead optimization. |
| Materials Science | Property Prediction | Predicts physical or electronic properties of polymers or materials derived from the compound. |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 3-Bromonaphthalene-1-sulfonylchloride from naphthalene precursors?
- Methodology :
- Start with brominated naphthalene derivatives (e.g., 1-bromonaphthalene) and perform sulfonation using chlorosulfonic acid under controlled temperatures (0–5°C) to minimize side reactions .
- Purify intermediates via recrystallization in non-polar solvents (e.g., hexane) to remove unreacted starting materials .
- Confirm sulfonyl chloride formation using FT-IR (S=O stretching at ~1370 cm⁻¹ and ~1180 cm⁻¹) and ¹H/¹³C NMR for structural validation .
Q. What purification techniques are recommended for isolating high-purity this compound?
- Methodology :
- Use column chromatography with silica gel and a gradient eluent system (e.g., hexane/ethyl acetate 9:1) to separate sulfonyl chloride from halogenated byproducts .
- For large-scale purification, fractional distillation under reduced pressure (50–60°C, 0.1 mmHg) is effective .
- Assess purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm >95% purity before use in downstream reactions .
Q. How should researchers handle and store this compound to ensure stability?
- Methodology :
- Store in amber glass bottles under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis .
- Conduct reactions in anhydrous solvents (e.g., DCM, DMF) and under moisture-free conditions .
- Monitor degradation using TLC (silica gel, UV detection) weekly for hydrolyzed products (e.g., sulfonic acids) .
Advanced Research Questions
Q. How does the bromine substituent influence the reactivity of the sulfonyl chloride group in cross-coupling reactions?
- Methodology :
- The bromine atom acts as a directing group, enhancing electrophilic aromatic substitution (EAS) reactivity at the 1-position. Use DFT calculations (e.g., Gaussian 09) to map electron density and predict regioselectivity .
- Compare reaction rates with non-brominated analogs in Suzuki-Miyaura couplings (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to quantify bromine’s electronic effects .
- Analyze substituent effects via Hammett plots using σₚ values for bromine (–0.23) to correlate reactivity with electronic parameters .
Q. What strategies resolve contradictions in reported toxicity profiles of this compound?
- Methodology :
- Perform comparative toxicity assays (e.g., Ames test, zebrafish embryotoxicity) to reconcile discrepancies between in vitro (e.g., LD₅₀ in rodents) and environmental toxicity data .
- Investigate hydrolytic degradation products (e.g., sulfonic acids) using LC-MS to identify bioactive metabolites contributing to toxicity .
- Apply QSAR models (e.g., EPA’s TEST) to predict persistence and bioaccumulation potential, addressing gaps in existing ecological data .
Q. What computational methods predict the compound’s utility in designing photoactive materials?
- Methodology :
- Conduct TD-DFT simulations (e.g., B3LYP/6-311+G(d,p)) to calculate UV-Vis absorption spectra and identify charge-transfer transitions .
- Evaluate excited-state dynamics using CASSCF to assess potential as a photosensitizer in organic photovoltaics .
- Validate predictions experimentally via steady-state fluorescence spectroscopy and compare with computational results .
Key Safety Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
